molecular formula C21H25N5O5S B2992467 (E)-2-((1-(2-hydroxy-3-(N-(4-methoxyphenyl)methylsulfonamido)propyl)-1H-indol-3-yl)methylene)hydrazinecarboxamide CAS No. 881938-00-7

(E)-2-((1-(2-hydroxy-3-(N-(4-methoxyphenyl)methylsulfonamido)propyl)-1H-indol-3-yl)methylene)hydrazinecarboxamide

Cat. No. B2992467
CAS RN: 881938-00-7
M. Wt: 459.52
InChI Key: YSGIHEZBWIFXNJ-FOKLQQMPSA-N
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Description

(E)-2-((1-(2-hydroxy-3-(N-(4-methoxyphenyl)methylsulfonamido)propyl)-1H-indol-3-yl)methylene)hydrazinecarboxamide is a useful research compound. Its molecular formula is C21H25N5O5S and its molecular weight is 459.52. The purity is usually 95%.
BenchChem offers high-quality (E)-2-((1-(2-hydroxy-3-(N-(4-methoxyphenyl)methylsulfonamido)propyl)-1H-indol-3-yl)methylene)hydrazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-((1-(2-hydroxy-3-(N-(4-methoxyphenyl)methylsulfonamido)propyl)-1H-indol-3-yl)methylene)hydrazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure Analysis

Research has been conducted on the synthesis and structure of compounds similar to "(E)-2-((1-(2-hydroxy-3-(N-(4-methoxyphenyl)methylsulfonamido)propyl)-1H-indol-3-yl)methylene)hydrazinecarboxamide," focusing on their potential for medical and industrial applications. For instance, sulfonamide derivatives have been synthesized with varying structural components to explore their antitubercular, antimicrobial, and antifungal activities (Desideri et al., 1980; Gulea et al., 2019). These studies highlight the importance of structural variation in enhancing the biological efficacy of sulfonamide compounds.

Biological Activities

Extensive research has been dedicated to exploring the biological activities of sulfonamide derivatives. Compounds containing the sulfonamide moiety have shown promise in various biological applications, including their use as antimicrobial agents, carbonic anhydrase inhibitors, and potential anticancer agents. Studies have demonstrated the synthesis of sulfonamide compounds with significant antimicrobial and antifungal properties, suggesting their utility in addressing drug-resistant bacterial and fungal infections (Sarvaiya et al., 2019; Azab et al., 2013). Additionally, some derivatives have been identified for their cytotoxic activity against cancer cell lines, further emphasizing the therapeutic potential of these compounds (Hassan et al., 2014).

Anticancer and Antioxidant Effects

Recent studies have also focused on the anticancer and antioxidant effects of sulfonamide derivatives, investigating their mechanisms of action and potential therapeutic applications. Molecular docking studies have been utilized to predict the interaction between sulfonamide drugs and cancer cell receptors, providing insights into their anticancer activities. These compounds have been synthesized and evaluated for their efficacy against various cancer cell lines, with some showing significant potential as anticancer agents (Mohamed et al., 2022).

properties

IUPAC Name

[(E)-[1-[2-hydroxy-3-(4-methoxy-N-methylsulfonylanilino)propyl]indol-3-yl]methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O5S/c1-31-18-9-7-16(8-10-18)26(32(2,29)30)14-17(27)13-25-12-15(11-23-24-21(22)28)19-5-3-4-6-20(19)25/h3-12,17,27H,13-14H2,1-2H3,(H3,22,24,28)/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGIHEZBWIFXNJ-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(CN2C=C(C3=CC=CC=C32)C=NNC(=O)N)O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N(CC(CN2C=C(C3=CC=CC=C32)/C=N/NC(=O)N)O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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